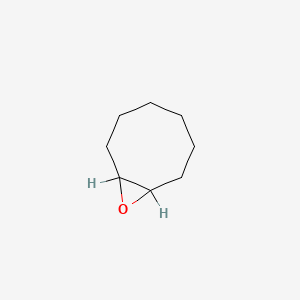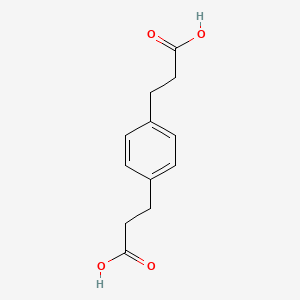
3,3'-(p-Phenylene)dipropionic acid
Vue d'ensemble
Description
3,3’-(p-Phenylene)dipropionic acid, also known as 1,4-Phenylenedipropionic acid, is a chemical compound with the molecular formula C12H14O4 . It is used in the synthesis of substances and is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3,3’-(p-Phenylene)dipropionic acid is represented by the formula C12H14O4 . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-(p-Phenylene)dipropionic acid include a molecular weight of 222.24 g/mol . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Electronic Structure in Solar Cells
Research into the electronic structure of polymer blends, including materials similar to 3,3'-(p-Phenylene)dipropionic acid, has contributed significantly to the development of bulk heterojunction solar cells. By studying the energy gap between donor and acceptor molecules, insights into the efficiency of solar cells are gained. This is crucial for optimizing solar cell performance through materials engineering (Guan et al., 2010).
Photoluminescent Polymers
The development of photoluminescent conjugated polymers incorporating phenylene units has shown promise for electronic applications. These materials demonstrate strong photoluminescence and enhanced photochemical stability, making them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Polybenzoxazine Materials
Phloretic acid, closely related to 3,3'-(p-Phenylene)dipropionic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine materials. These materials exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, demonstrating the potential of phenolic compounds in material science (Trejo-Machin et al., 2017).
Advanced Composites
Poly (arylene ether nitrile) (PAEN) materials bearing pendant carboxyl groups, akin to those derived from 3,3'-(p-Phenylene)dipropionic acid, have found applications in advanced composites. These materials combine excellent thermal stability with beneficial dielectric and fluorescence properties, showcasing their versatility in high-performance applications (Yang et al., 2021).
Conjugated Polyelectrolytes
Conjugated polymers with phenylene units have been synthesized to exhibit unique pH-dependent optical properties. These properties are due to the electrostatic repulsions among charged groups on the polymer, affecting the conjugation length and thus the material's optical behavior. Such polymers are of interest for environmental sensing and optoelectronic applications (Gao et al., 2007).
Safety and Hazards
3,3’-(p-Phenylene)dipropionic acid is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Mécanisme D'action
The biosynthesis of phenylpropanoids begins with the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to produce trans-cinnamic acid. This is then hydroxylated to produce p-coumaric acid, which is transformed with coenzyme A to give 4-coumaroyl-CoA, a central intermediate in phenylpropanoid biosynthesis .
Phenylpropanoids have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . They can interact with various cellular targets and modulate different biochemical pathways, leading to changes in cellular functions .
The pharmacokinetics of phenylpropanoids can vary greatly depending on their chemical structure, as well as factors such as solubility and stability . They can be metabolized in the body by various enzymes, and their bioavailability can be influenced by factors such as absorption, distribution, metabolism, and excretion .
The action of phenylpropanoids can also be influenced by environmental factors. For example, the composition of the gut microbiota can affect the metabolism and bioavailability of these compounds .
Propriétés
IUPAC Name |
3-[4-(2-carboxyethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWFSRVQSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195295 | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(p-Phenylene)dipropionic acid | |
CAS RN |
4251-21-2 | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(p-phenylene)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,3'-(p-phenylene)dipropionic acid used in the synthesis of platinum-based supramolecular assemblies?
A1: 3,3'-(p-Phenylene)dipropionic acid functions as a bridging ligand in the formation of platinum-based supramolecular assemblies. [] Its structure, featuring two carboxylic acid groups separated by a rigid p-phenylene linker, allows it to connect two separate platinum clusters, leading to the formation of dimers. The rigidity of the p-phenylene linker could potentially influence the overall geometry and properties of the resulting supramolecular structures.
Q2: How does the reaction with 3,3'-(p-phenylene)dipropionic acid contribute to the formation of specific supramolecular structures?
A2: The reaction of cis-[Pt(4)(μ-OCOCH(3))(6)(κ(4)-N(4)-DArBp)] (where DArBp = 1,3-bis(arylbenzamidinate)propane) with 3,3'-(p-phenylene)dipropionic acid leads to the selective formation of cyclic dimers. [] The carboxylic acid groups of 3,3'-(p-phenylene)dipropionic acid displace the labile acetate ligands on the platinum clusters, effectively bridging two Pt4 units together. The specific arrangement of the ligands and the geometry of the starting platinum cluster contribute to the formation of a cyclic dimeric structure, as opposed to other possible architectures like linear polymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



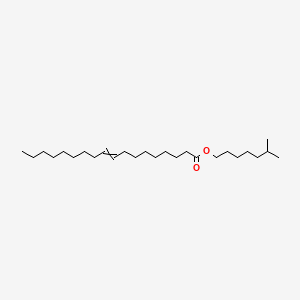
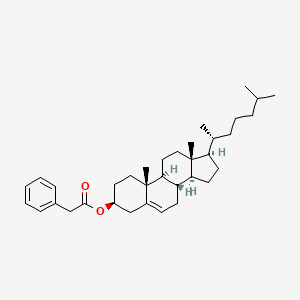

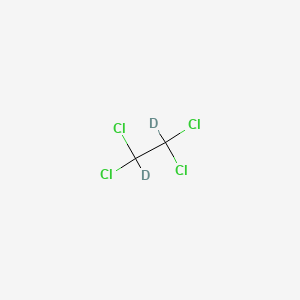
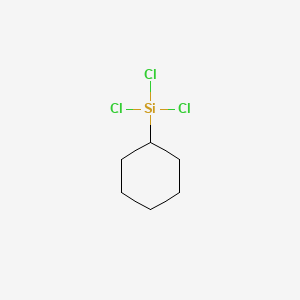


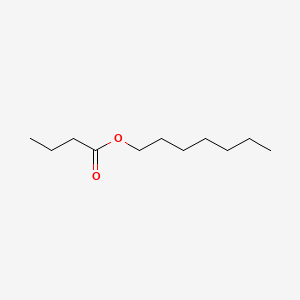
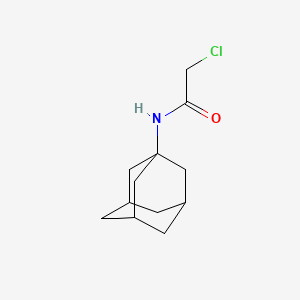

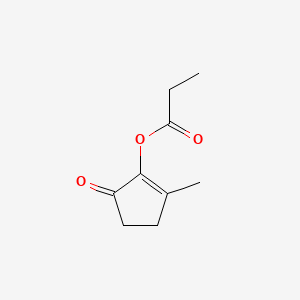
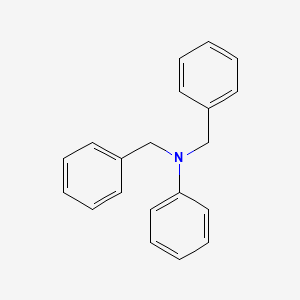
![N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B1582439.png)
